(4-Ethylthiophen-2-yl)(phenyl)methanol
Description
(4-Ethylthiophen-2-yl)(phenyl)methanol is a thiophene-substituted benzyl alcohol derivative with the molecular formula C₁₃H₁₄OS (calculated). Its structure comprises a phenyl group bonded to a hydroxymethyl (–CH₂OH) group, which is further attached to a 4-ethyl-substituted thiophene ring. Thiophene derivatives are critical in medicinal chemistry and materials science due to their aromaticity, stability, and tunable electronic properties.
Properties
Molecular Formula |
C13H14OS |
|---|---|
Molecular Weight |
218.32 g/mol |
IUPAC Name |
(4-ethylthiophen-2-yl)-phenylmethanol |
InChI |
InChI=1S/C13H14OS/c1-2-10-8-12(15-9-10)13(14)11-6-4-3-5-7-11/h3-9,13-14H,2H2,1H3 |
InChI Key |
DRZJIGOVFANWTK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CSC(=C1)C(C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
The synthesis of (4-Ethylthiophen-2-yl)(phenyl)methanol typically involves the reaction of 4-ethylthiophene with benzaldehyde in the presence of a reducing agent . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium borohydride or lithium aluminum hydride . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(4-Ethylthiophen-2-yl)(phenyl)methanol undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols .
Scientific Research Applications
(4-Ethylthiophen-2-yl)(phenyl)methanol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (4-Ethylthiophen-2-yl)(phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific application .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares (4-Ethylthiophen-2-yl)(phenyl)methanol with key analogs:
Key Observations:
- Electronic Effects : Bromine (electron-withdrawing) and ethynyl (moderately electron-withdrawing) alter the thiophene ring’s electron density, affecting reactivity in synthetic pathways (e.g., electrophilic substitution) .
Spectroscopic and Analytical Behavior
Studies on analogous phenyl-thiophene methanol derivatives highlight the role of substituents in spectrophotometric detection:
- Absorbance Profiles : Ethyl groups may shift λmax due to hyperconjugative effects. For example, bromo-substituted analogs exhibit λmax shifts of 10–20 nm compared to unsubstituted derivatives .
- Molar Absorptivity : The ethyl group’s inductive effect could reduce molar absorptivity (ε) compared to electron-withdrawing groups like –Br. For instance, bromo-substituted compounds show ε values exceeding 6.62 × 10³ L·mol⁻¹·cm⁻¹ in alkaline media .
Stability and Reactivity
- Thermal Stability : Ethyl-substituted thiophenes generally exhibit higher thermal stability than ethynyl derivatives due to reduced strain.
- Oxidative Stability : Bromo-substituted compounds are prone to debromination under harsh conditions, whereas ethyl groups remain inert .
Biological Activity
(4-Ethylthiophen-2-yl)(phenyl)methanol is an organic compound that has garnered attention for its potential biological activities. This compound features a thiophene ring, which is known for its electron-rich properties, and a phenolic moiety that enhances its reactivity and interaction with biological systems. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 210.30 g/mol. The structure includes:
- A thiophene ring at the 2-position.
- An ethyl group at the 4-position of the thiophene.
- A phenolic hydroxymethyl group attached to the phenyl ring.
This unique configuration contributes to its chemical reactivity and biological interactions.
Research indicates that this compound interacts with various biological targets, influencing multiple cellular pathways. Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial and antifungal properties, potentially through disruption of cell wall synthesis or interference with metabolic processes in pathogens.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
| Activity Type | Description |
|---|---|
| Antibacterial | Effective against various bacterial strains, including Staphylococcus aureus. |
| Antifungal | Inhibits growth of certain fungal pathogens, possibly through cell wall disruption. |
| Cytotoxicity | Displays cytotoxic effects on cancer cell lines, suggesting potential as an anticancer agent. |
Case Studies
- Antibacterial Efficacy : A study explored the antibacterial properties of this compound against S. aureus and other Gram-positive bacteria. Results indicated a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL, demonstrating significant antibacterial activity compared to standard antibiotics.
- Antifungal Activity : Research focused on the antifungal effects against Candida albicans showed that the compound inhibited fungal growth with an MIC of 64 µg/mL. The mechanism was hypothesized to involve disruption of ergosterol synthesis in fungal membranes.
- Cytotoxicity in Cancer Cells : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis at concentrations above 50 µM, suggesting its potential as a chemotherapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
